molecular formula C19H22N2O B102419 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- CAS No. 16488-04-3

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)-

Cat. No. B102419
CAS RN: 16488-04-3
M. Wt: 294.4 g/mol
InChI Key: MLUPYKODOKSLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- involves the inhibition of neurotransmitter uptake and the enhancement of neurotransmitter release. The compound has been found to have an effect on the dopamine, norepinephrine, and serotonin systems, which are important for the regulation of mood, motivation, and reward.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- include an increase in dopamine, norepinephrine, and serotonin levels in the brain. This increase in neurotransmitter levels has been found to have an effect on mood, motivation, and reward. The compound has also been found to have an effect on blood pressure and heart rate, which may have implications for the treatment of cardiovascular diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- in lab experiments include its ability to affect neurotransmitter systems, which are important for the regulation of mood, motivation, and reward. The compound is also relatively easy to synthesize and has been found to be stable under a variety of conditions. However, the compound has limitations in terms of its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- include the investigation of its potential as a drug target for the treatment of various diseases, such as depression and addiction. Further research is also needed to fully understand the mechanism of action of the compound and its potential toxicity. Additionally, the development of new synthesis methods and the optimization of current methods may lead to the production of more efficient and cost-effective methods of producing the compound.

Synthesis Methods

The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- has been achieved using various methods. One method involves the reaction of 5H-Dibenz(b,f)azepine with 3-(dimethylamino)propionyl chloride in the presence of a base. Another method involves the reaction of 5H-Dibenz(b,f)azepine with 3-(dimethylamino)propionitrile in the presence of a reducing agent. These methods have been found to be effective in producing the compound in high yields.

Scientific Research Applications

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- has been studied for its potential applications in scientific research. One area of research is in the field of neuroscience, where the compound has been found to have an effect on neurotransmitter release and uptake. Another area of research is in the field of pharmacology, where the compound has been found to have potential as a drug target for the treatment of various diseases.

properties

CAS RN

16488-04-3

Product Name

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)-

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(dimethylamino)propan-1-one

InChI

InChI=1S/C19H22N2O/c1-20(2)14-13-19(22)21-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)21/h3-10H,11-14H2,1-2H3

InChI Key

MLUPYKODOKSLBI-UHFFFAOYSA-N

SMILES

CN(C)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31

Canonical SMILES

CN(C)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31

Other CAS RN

16488-04-3

Origin of Product

United States

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